molecular formula C12H16ClN3OS B2772324 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride CAS No. 1423033-86-6

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride

Cat. No.: B2772324
CAS No.: 1423033-86-6
M. Wt: 285.79
InChI Key: BVOQMJIFIVEJIH-UHFFFAOYSA-N
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Description

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is a compound that combines a thiophene ring, an oxadiazole ring, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated compounds or acylating agents can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: N-substituted derivatives, acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties of the thiophene and oxadiazole rings.

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and oxadiazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is unique due to the combination of the thiophene and oxadiazole rings with a cyclohexylamine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9;/h4-5,8H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQMJIFIVEJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CS3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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